molecular formula C10H13BrO2Zn B14892680 (2-i-Propyloxy-5-methoxyphenyl)Zinc bromide

(2-i-Propyloxy-5-methoxyphenyl)Zinc bromide

Cat. No.: B14892680
M. Wt: 310.5 g/mol
InChI Key: JCXADJURTXDPAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-iso-propyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or a similar activator to enhance its reactivity.

Industrial Production Methods

In an industrial setting, the production of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-iso-propyloxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.

    Addition reactions: Adds to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Common reagents used with (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:

    Palladium catalysts: Used in coupling reactions.

    Carbonyl compounds: Used in addition reactions.

    Electrophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from reactions involving (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:

    Biaryl compounds: From coupling reactions.

    Alcohols: From addition to carbonyl compounds.

    Substituted aromatic compounds: From nucleophilic substitution reactions.

Scientific Research Applications

(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is used in various scientific research applications, including:

    Organic synthesis: As a reagent for forming carbon-carbon bonds.

    Medicinal chemistry: For the synthesis of pharmaceutical intermediates.

    Material science: In the preparation of functional materials and polymers.

    Biological studies: As a tool for modifying biomolecules.

Mechanism of Action

The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes, particularly in the presence of transition metal catalysts.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Another organozinc compound used in similar reactions.

    (2-methoxyphenyl)zinc bromide: Similar structure but with different substituents.

    (2-ethoxyphenyl)zinc bromide: Another variant with an ethoxy group instead of an iso-propyloxy group.

Uniqueness

(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both iso-propyloxy and methoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications.

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-4-propan-2-yloxybenzene-5-ide

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JCXADJURTXDPAH-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.